molecular formula C32H28N2O2 B14213239 N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine CAS No. 561329-62-2

N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine

Cat. No.: B14213239
CAS No.: 561329-62-2
M. Wt: 472.6 g/mol
InChI Key: GYBAIIWMTDYWLW-UHFFFAOYSA-N
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Description

N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes multiple aromatic rings and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyaniline with benzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N1,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-Bis(4-aminophenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine
  • N~1~,N~1~-Bis(4-hydroxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine

Uniqueness

N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine is unique due to the presence of methoxy groups on the aromatic rings. These groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from its analogs.

Properties

CAS No.

561329-62-2

Molecular Formula

C32H28N2O2

Molecular Weight

472.6 g/mol

IUPAC Name

4-N,4-N-bis(4-methoxyphenyl)-1-N,1-N-diphenylbenzene-1,4-diamine

InChI

InChI=1S/C32H28N2O2/c1-35-31-21-17-29(18-22-31)34(30-19-23-32(36-2)24-20-30)28-15-13-27(14-16-28)33(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-24H,1-2H3

InChI Key

GYBAIIWMTDYWLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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